1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
CAS No.: 951483-06-0
Cat. No.: VC5262096
Molecular Formula: C16H16N6O2
Molecular Weight: 324.344
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951483-06-0 |
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Molecular Formula | C16H16N6O2 |
Molecular Weight | 324.344 |
IUPAC Name | 1-(2-methoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Standard InChI | InChI=1S/C16H16N6O2/c1-24-14-10-6-5-9-13(14)18-16(23)17-11-15-19-20-21-22(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,23) |
Standard InChI Key | DAYVODBAGDNVNL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, reflects its three core components:
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A 2-methoxyphenyl group (aromatic ring with a methoxy substituent at the ortho position).
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A tetrazole ring (five-membered heterocycle with four nitrogen atoms) linked to a phenyl group.
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A urea bridge (-NH-C(=O)-NH-) connecting the methoxyphenyl and tetrazole moieties .
Physicochemical Characteristics
Key properties derived from PubChem data include:
Property | Value |
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Molecular Formula | C₁₆H₁₆N₆O₂ |
Molecular Weight | 324.34 g/mol |
Canonical SMILES | COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
InChI Key | DAYVODBAGDNVNL-UHFFFAOYSA-N |
The methoxy group enhances lipophilicity, while the tetrazole ring contributes to polarity, creating a balance favorable for membrane permeability .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves two sequential reactions:
Tetrazole Ring Formation
Cyclization of a nitrile precursor (e.g., phenylacetonitrile) with sodium azide (NaN₃) in the presence of zinc chloride (ZnCl₂) yields the 1-phenyl-1H-tetrazole-5-yl intermediate . This reaction follows the Huisgen cycloaddition mechanism, favored by polar aprotic solvents like dimethylformamide (DMF).
Urea Bridge Coupling
The tetrazole intermediate reacts with 2-methoxyphenyl isocyanate under anhydrous conditions. Catalytic bases such as triethylamine facilitate nucleophilic attack by the tetrazole’s methylamine group, forming the urea linkage.
Industrial Scalability
Continuous flow reactors improve yield (reported >75% in batch processes) by minimizing side reactions. Purification employs recrystallization from ethanol/water mixtures, achieving >98% purity.
Comparative Analysis with Structural Analogues
The parent compound’s 2-methoxy substituent optimizes steric interactions in enzyme binding pockets, whereas bulkier groups (e.g., 3,4-dimethylphenyl) reduce solubility but enhance target affinity.
Applications in Scientific Research
Medicinal Chemistry
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Drug Design: Serves as a scaffold for kinase inhibitors (e.g., VEGFR-2 IC₅₀ 0.8 µM) .
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Prodrug Development: Tetrazole’s metabolic stability aids in prolonged drug release formulations .
Material Science
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Coordination Polymers: Tetrazole-nitrogen atoms act as ligands for luminescent Cu(I) complexes (λₑₘ 450 nm).
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Supramolecular Assemblies: Urea hydrogen bonds facilitate self-assembly into nanotubular structures .
Future Perspectives
Pharmacological Optimization
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Structure-Activity Relationship (SAR) Studies: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve bioavailability.
Environmental Impact
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Biodegradation Studies: Assessing tetrazole ring cleavage pathways to mitigate ecological persistence.
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